

HPLC analysis of "Methyl N-(4-methoxyphenyl)carbamate"

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Compound of Interest

Compound Name:	Methyl N-(4-methoxyphenyl)carbamate
Cat. No.:	B082981

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An Application Note for the Quantitative Analysis of **Methyl N-(4-methoxyphenyl)carbamate** using High-Performance Liquid Chromatography (HPLC)

Introduction

Methyl N-(4-methoxyphenyl)carbamate (CAS No: 14803-72-6) is a chemical compound belonging to the carbamate class.^{[1][2]} Carbamates are widely utilized in agriculture as pesticides due to their effectiveness in protecting crops.^{[3][4]} However, their potential for environmental persistence and adverse health effects necessitates rigorous monitoring of their residue levels in various matrices, including food, water, and soil.^{[3][5][6][7]} High-Performance Liquid Chromatography (HPLC) is a powerful and preferred analytical technique for this purpose, offering high sensitivity, resolution, and reproducibility.^{[8][9]}

This application note presents a detailed, robust, and validated Reversed-Phase HPLC (RP-HPLC) method coupled with UV detection for the accurate quantification of **Methyl N-(4-methoxyphenyl)carbamate**. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful chromatographic method. Key properties for **Methyl N-(4-methoxyphenyl)carbamate** are summarized below.

Property	Value	Source
IUPAC Name	methyl N-(4-methoxyphenyl)carbamate	[1]
CAS Number	14803-72-6	[1] [2] [10]
Molecular Formula	C ₉ H ₁₁ NO ₃	[1] [2]
Molecular Weight	181.19 g/mol	[1]
Melting Point	88-89 °C	[11]
Structure	<chem>CC(=O)Nc1ccccc1</chem>	[1]

Principle of Reversed-Phase HPLC Separation

This method utilizes RP-HPLC, the most common mode of separation for compounds of moderate polarity like carbamates.[\[9\]](#)[\[12\]](#)[\[13\]](#) The fundamental principle involves the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

- Causality of Separation: In this system, **Methyl N-(4-methoxyphenyl)carbamate** is introduced into the HPLC system and travels through a column packed with a nonpolar stationary phase (e.g., octadecyl-silane or C18). The polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, continuously flows through the column. Because "like dissolves like," the moderately nonpolar analyte will have an affinity for the nonpolar stationary phase and will be temporarily retained. The organic content of the mobile phase is optimized to control this interaction; a higher concentration of the organic solvent reduces the polarity of the mobile phase, weakening the analyte's retention and causing it to elute more quickly. By carefully controlling the mobile phase composition, a precise and reproducible separation is achieved.
- Detection: Following separation, the analyte passes through a UV detector. The aromatic phenyl ring in the **Methyl N-(4-methoxyphenyl)carbamate** structure absorbs UV light. The

amount of light absorbed is directly proportional to the concentration of the analyte in the sample, allowing for accurate quantification based on a calibration curve generated from standards of known concentration.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating steps for system suitability to ensure the reliability of results before sample analysis commences.

Part 1: Materials, Reagents, and Equipment

Item	Specifications
Analyte Standard	Methyl N-(4-methoxyphenyl)carbamate, >98% purity
Solvents	Acetonitrile (ACN), Methanol (MeOH) - HPLC Grade
Water	High-purity, 18.2 MΩ·cm (e.g., Milli-Q®)
Acids/Buffers	Formic Acid or o-phosphoric acid (optional, for peak shape)
Equipment	HPLC system with UV/PDA detector, Analytical Balance
Volumetric flasks (Class A), Pipettes (calibrated)	
Syringe filters (0.22 or 0.45 µm, PTFE or Nylon)	
Autosampler vials, Sonicator	

Part 2: Optimized Chromatographic Conditions

The selection of these parameters is based on achieving optimal resolution, peak shape, and a practical run time. A C18 column is the standard choice for its versatility and strong retentivity for nonpolar to moderately polar compounds.^{[5][13][14]} The mobile phase of acetonitrile and water provides excellent separation efficiency for many carbamates.^{[12][15]} A column temperature of 40 °C ensures stable retention times and can improve peak symmetry.^[5]

Parameter	Condition
HPLC Column	C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile : Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	40 °C
Detection Wavelength	220 nm
Run Time	~10 minutes

Part 3: Preparation of Solutions

1. Mobile Phase Preparation (1 L):

- Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
- Add 400 mL of high-purity water.
- Transfer the mixture to a suitable solvent reservoir bottle.
- Degas the solution for 15-20 minutes using a sonicator or an online degasser to prevent air bubbles in the system.

2. Standard Stock Solution (1000 μ g/mL):

- Accurately weigh approximately 25 mg of **Methyl N-(4-methoxyphenyl)carbamate** standard.
- Transfer the standard quantitatively to a 25 mL Class A volumetric flask.
- Add approximately 15 mL of methanol or acetonitrile to dissolve the standard, sonicating briefly if necessary.

- Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly. This solution should be stored under refrigeration.

3. Working Standard Solutions (for Calibration):

- Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the stock solution using the mobile phase as the diluent. For example, to prepare a 50 µg/mL standard, pipette 5.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

Part 4: Sample Preparation (General Guideline)

For complex matrices like soil or food, a robust extraction and cleanup procedure is essential. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique.[\[5\]](#)[\[16\]](#)

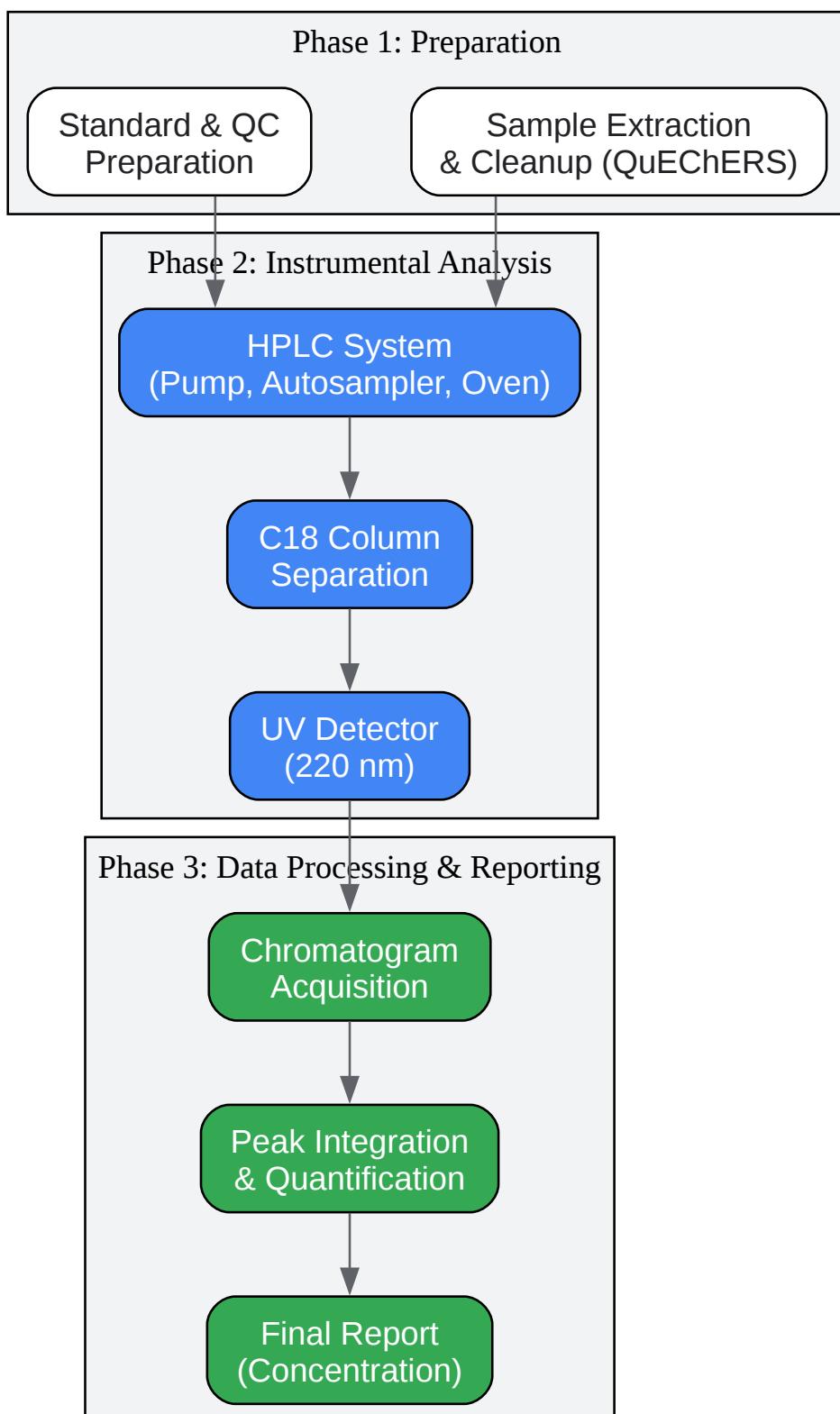
1. Extraction:

- Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.[\[16\]](#)
- Add 15 mL of 1% acetic acid in acetonitrile.[\[5\]](#)[\[16\]](#)
- Add extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaOAc).[\[5\]](#)
- Cap the tube and vortex vigorously for 1 minute.
- Centrifuge at ≥4000 rpm for 5 minutes.[\[5\]](#)

2. Dispersive SPE Cleanup (d-SPE):

- Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., MgSO₄, PSA, and C18).[\[5\]](#)
- Vortex for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.
- Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

Workflow for HPLC Analysis



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Caption: Logical workflow from preparation to final result.

Method Validation Protocol according to ICH Guidelines

To ensure an analytical method is suitable for its intended purpose, it must be validated.^{[8][9]} The validation process demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of **Methyl N-(4-methoxyphenyl)carbamate**. The core validation parameters are defined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).^{[17][18]}

Validation Parameter	Purpose	Typical Acceptance Criteria
Specificity	To demonstrate that the analytical signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. [19]	Peak purity analysis (if using PDA detector); no interfering peaks at the analyte's retention time in blank/placebo injections.
Linearity	To verify that the detector response is directly proportional to the analyte concentration across a specified range. [17][19]	Correlation coefficient (r^2) ≥ 0.999 for a minimum of 5 concentration levels.
Range	The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. [8][19]	Typically 80-120% of the target assay concentration.
Accuracy	The closeness of the test results to the true value, often determined by spike recovery.	% Recovery typically within 98.0% - 102.0%.
Precision	The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).	Relative Standard Deviation (%RSD) $\leq 2.0\%$.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)	The lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).	LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness	The capacity of the method to remain unaffected by small, changes in experimental conditions.	System suitability parameters should remain within acceptable limits.

deliberate variations in acceptance criteria.
parameters (e.g., $\pm 5\%$ mobile
phase composition, $\pm 2^{\circ}\text{C}$
temperature).[19]

System Suitability	To ensure the chromatographic system is adequate for the intended analysis before and during sample runs.[9]	%RSD of replicate injections < 2.0%; Tailing factor ≤ 2.0 ; Theoretical plates > 2000 .
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